molecular formula C5H6N4O3 B12691882 1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- CAS No. 1615-57-2

1H-Imidazole-2-carboxamide, 1-methyl-5-nitro-

Cat. No.: B12691882
CAS No.: 1615-57-2
M. Wt: 170.13 g/mol
InChI Key: RXJMREBMXCXGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- typically involves the nitration of 1-methylimidazole followed by carboxamidation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 1-methyl-5-nitro-: Similar structure but lacks the carboxamide group.

    1H-Imidazole-2-carboxamide: Similar structure but lacks the nitro group.

    1H-Imidazole-2-carboxaldehyde, 1-methyl-: Similar structure but has an aldehyde group instead of a nitro group.

Uniqueness

1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1615-57-2

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

1-methyl-5-nitroimidazole-2-carboxamide

InChI

InChI=1S/C5H6N4O3/c1-8-3(9(11)12)2-7-5(8)4(6)10/h2H,1H3,(H2,6,10)

InChI Key

RXJMREBMXCXGCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.